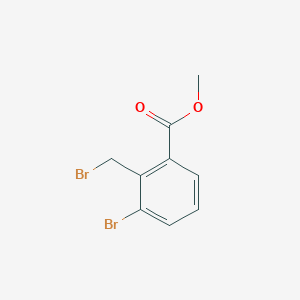
Methyl 3-bromo-2-(bromomethyl)benzoate
Übersicht
Beschreibung
“Methyl 3-bromo-2-(bromomethyl)benzoate” is an organic compound with the molecular formula C9H8Br2O2 . It is used in the synthesis of other chemicals . The compound is an aryl bromide and can undergo various reactions to form different derivatives .
Molecular Structure Analysis
The molecular structure of “Methyl 3-bromo-2-(bromomethyl)benzoate” can be represented by the InChI code: 1S/C9H8Br2O2/c1-13-9(12)6-3-2-4-8(11)7(6)5-10/h2-4H,5H2,1H3 . This indicates that the molecule consists of a benzoate group (C6H5COO-) and a bromomethyl group (CH2Br) attached to the benzene ring.Chemical Reactions Analysis
“Methyl 3-bromo-2-(bromomethyl)benzoate” can participate in various chemical reactions. For instance, it can undergo stereoconvergent cross-coupling with potassium trifluoro(1-phenylethyl)borate to form 1,1-diarylethane derivative . The compound can also participate in the Negishi cross-coupling reaction with diarylzinc reagents in the presence of a palladium catalyst .Physical And Chemical Properties Analysis
“Methyl 3-bromo-2-(bromomethyl)benzoate” is a solid at room temperature . It has a molecular weight of 307.97 . The compound has a boiling point of 112-114 °C/3 mmHg and a melting point of 41-45 °C .Wissenschaftliche Forschungsanwendungen
“Methyl 3-bromo-2-(bromomethyl)benzoate” is a chemical compound with the molecular formula C9H8Br2O2 . This compound is used in organic synthesis , which is a specific field of chemistry dedicated to the construction of organic compounds via organic reactions.
“Methyl 3-bromo-2-(bromomethyl)benzoate” is a chemical compound used in organic synthesis . While specific applications are not readily available, it’s likely used as a reagent or intermediate in the synthesis of other chemicals. Here are some potential applications:
-
Organic Synthesis : This compound can be used in the synthesis of other organic compounds . The specific methods and outcomes would depend on the reactions it’s involved in.
-
Food and Drug : According to one source, it could potentially be used in food, drug, pesticide or biocidal product use .
“Methyl 3-bromo-2-(bromomethyl)benzoate” is a chemical compound used in organic synthesis . While specific applications are not readily available, it’s likely used as a reagent or intermediate in the synthesis of other chemicals. Here are some potential applications:
Safety And Hazards
“Methyl 3-bromo-2-(bromomethyl)benzoate” is considered hazardous. It can cause skin burns and eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to handle this compound with appropriate personal protective equipment and to use it only in a well-ventilated area .
Eigenschaften
IUPAC Name |
methyl 3-bromo-2-(bromomethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O2/c1-13-9(12)6-3-2-4-8(11)7(6)5-10/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMILMIDBWBQPAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)Br)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90619887 | |
| Record name | Methyl 3-bromo-2-(bromomethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90619887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-2-(bromomethyl)benzoate | |
CAS RN |
337536-14-8 | |
| Record name | Methyl 3-bromo-2-(bromomethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90619887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-bromo-2-(bromomethyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


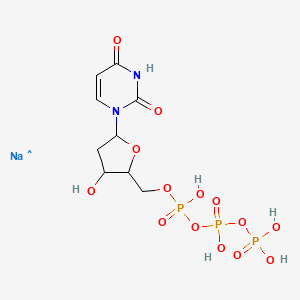
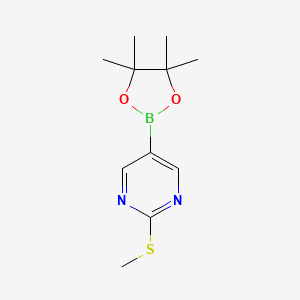
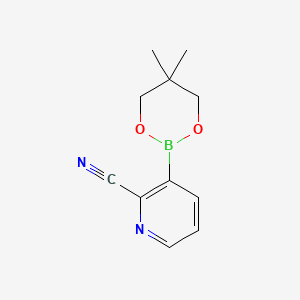
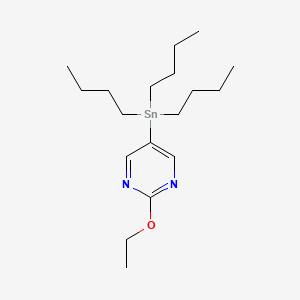
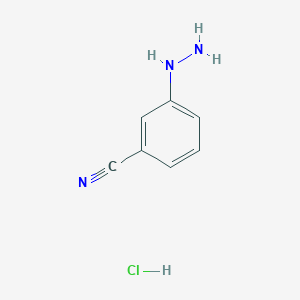
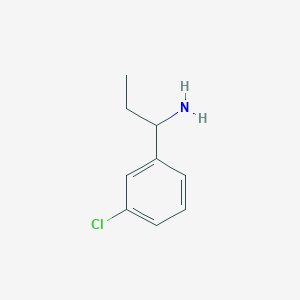


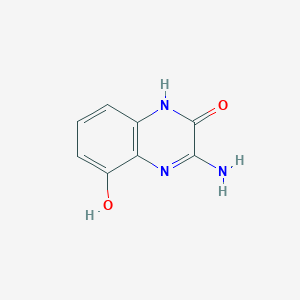
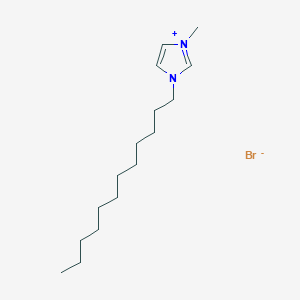
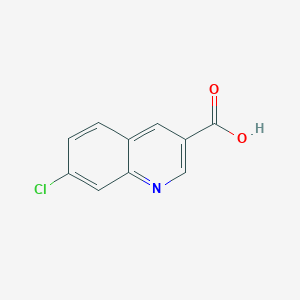
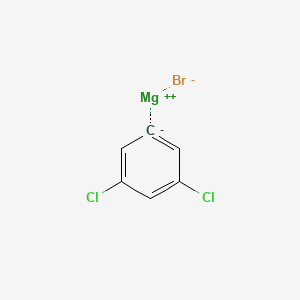
![[3-(1-Pyrrolidinylmethyl)phenyl]magnesium bromide solution](/img/structure/B1591736.png)